Thietane-3-carboximidamide

Purity specification Commercial sourcing Quality control

Sourcing the correct thietane intermediate for dipeptide sweetener synthesis? Generic substitution risks functional mismatch. Thietane-3-carboximidamide is the patent-validated building block for Alitame (2000× sucrose) and related sweeteners. • Only thietane-3-yl amine precursor for L-aspartyl-D-alanine-N-(thietane-3-yl)-amides in the patented coupling sequence • Conformationally rigid thietane ring (MW 116.19, TPSA 75.2 Ų, 2 HBD, 2 HBA) - no oxidized sulfone or linear amidine analog can replicate • Consistent 95% purity; standard packs 1 g-10 g; bulk custom synthesis available

Molecular Formula C4H8N2S
Molecular Weight 116.19 g/mol
Cat. No. B13203297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThietane-3-carboximidamide
Molecular FormulaC4H8N2S
Molecular Weight116.19 g/mol
Structural Identifiers
SMILESC1C(CS1)C(=N)N
InChIInChI=1S/C4H8N2S/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H3,5,6)
InChIKeyICEOZZNVJCJAQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thietane-3-carboximidamide Product Profile


Thietane-3-carboximidamide (CAS 1936567-76-8) is a thietane-family heterocycle featuring a four-membered thietane ring bearing a carboximidamide substituent at the 3-position [1]. Its molecular formula is C₄H₈N₂S, with a molecular weight of 116.19 g/mol, and it possesses computed physicochemical properties including XLogP3-AA of -0.4, a topological polar surface area of 75.2 Ų, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond [1]. Commercially, it is supplied at a minimum purity of 95% . The compound serves primarily as a building block and intermediate in the synthesis of dipeptide sweeteners and potentially bioactive molecules [2].

Thietane-3-carboximidamide Substitution Concerns


Thietane-3-carboximidamide cannot be casually substituted by other thietane derivatives or carboximidamides without risking functional mismatch. The [1] scaffold's compact four-membered ring imparts conformational rigidity and distinct steric constraints that affect downstream reactivity and target binding, while the [2] carboximidamide group provides specific hydrogen-bonding capabilities (2 donors, 2 acceptors) and a topological polar surface area of 75.2 Ų that are integral to its role as a synthetic intermediate. In contrast, thietane-1,1-dioxide analogs (e.g., CAS 1934538-20-1, MW 148.18) introduce a sulfone moiety that alters electronic character and solubility, and [3] thietane-3-carboxamide derivatives (e.g., CAS 2284963-77-3) lack the amidine functionality entirely. The [4] patent literature specifically demonstrates that thietane-3-yl amines are critical intermediates for dipeptide sweetener synthesis, where substitution with non-thietane amines or oxidized thietane variants would disrupt the synthetic pathway and final product properties. Thus, procurement decisions must be compound-specific.

Thietane-3-carboximidamide Comparative Evidence


Purity Benchmarking Against Dioxide Analogs

Thietane-3-carboximidamide is commercially supplied at a minimum purity specification of 95% , which is consistent across multiple vendors . This purity level is equivalent to that of its 1,1-dioxide analog (CAS 1934538-20-1, purity 98% ) and its hydrochloride salt form (CAS 2137749-46-1, purity 95%+ ), providing a reliable baseline for research-grade procurement where higher purity may not be necessary or cost-effective.

Purity specification Commercial sourcing Quality control

Molecular Weight and Polarity Differentiation

Thietane-3-carboximidamide (MW 116.19 g/mol, XLogP3-AA -0.4, TPSA 75.2 Ų) [1] is a smaller, more polar molecule compared to Thietane-3-carboximidamide 1,1-dioxide (MW 148.18 g/mol, XLogP3-AA not reported, TPSA not reported) and the hydrochloride salt (MW 152.65 g/mol) . This translates to a molecular weight difference of 32-36 g/mol and a lower lipophilicity, which can influence solubility, membrane permeability, and chromatographic behavior during synthesis and purification.

Physicochemical properties Molecular weight Lipophilicity

Sweetener Synthesis Intermediate

Thietane-3-yl amines, the synthetic precursors to Thietane-3-carboximidamide, are explicitly claimed as intermediates in the production of L-aspartyl-D-alanine-N-(thietane-3-yl)-amides, a class of dipeptide sweeteners [1]. In contrast, the corresponding sulfone (thietane-1,1-dioxide) and carboxamide derivatives lack the required amine functionality for this specific coupling step. The patented method [1] describes the production of Alitame, a sweetener 2000 times sweeter than sucrose, using thietane amines, establishing a clear, quantifiable application advantage over non-thietane or oxidized thietane analogs.

Dipeptide sweeteners Alitame synthesis Thietane amine building block

Thietane-3-carboximidamide Application Scenarios


Dipeptide Sweetener Intermediate Synthesis

Thietane-3-carboximidamide, as a thietane-3-yl amine precursor, is the critical building block for synthesizing L-aspartyl-D-alanine-N-(thietane-3-yl)-amides, including the high-intensity sweetener Alitame (2000× sucrose potency) [1]. Its procurement is essential for research groups exploring new sweetener candidates or optimizing Alitame production, as no other commercially available thietane derivative can fulfill this role in the patented coupling sequence [1].

Hydrogen-Bond-Driven Medicinal Chemistry Scaffold

The computed physicochemical profile of Thietane-3-carboximidamide (MW 116.19, XLogP3 -0.4, TPSA 75.2 Ų, 2 HBD, 2 HBA) [2] makes it a suitable fragment for designing inhibitors or ligands where strong hydrogen-bond interactions and low lipophilicity are desired. Its conformational rigidity, conferred by the thietane ring, may enhance binding specificity compared to more flexible linear carboximidamide analogs, as suggested by structure-activity relationship (SAR) considerations .

Synthetic Methodology and Building Block Supply

With a standardized commercial purity of 95% and a well-defined molecular weight of 116.19 g/mol [2], Thietane-3-carboximidamide is a reliable building block for developing new synthetic methodologies involving nucleophilic substitution or cycloaddition reactions on the thietane ring. Chemical suppliers and CROs can stock this compound as a consistent, quality-controlled intermediate for custom synthesis requests that require an unoxidized thietane core with a reactive amidine handle.

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